molecular formula C17H16N4O4S2 B11169048 4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B11169048
M. Wt: 404.5 g/mol
InChI Key: TYHXOVYFQAXETR-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound known for its role as a selective inhibitor of human fatty acid synthase (FAS). This compound is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit the beta-ketoacyl reductase activity of FAS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminopyrimidine-2-sulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition, particularly fatty acid synthase.

    Medicine: Investigated for its potential therapeutic effects in diseases related to fatty acid metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the beta-ketoacyl reductase activity of human fatty acid synthase. It binds to the enzyme-ketoacyl-ACP complex, thereby preventing the reduction of beta-ketoacyl intermediates. This inhibition disrupts the fatty acid synthesis pathway, which is crucial for the growth and proliferation of certain cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific inhibition of the beta-ketoacyl reductase activity of fatty acid synthase. This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H16N4O4S2/c1-13-3-7-15(8-4-13)26(22,23)20-14-5-9-16(10-6-14)27(24,25)21-17-18-11-2-12-19-17/h2-12,20H,1H3,(H,18,19,21)

InChI Key

TYHXOVYFQAXETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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